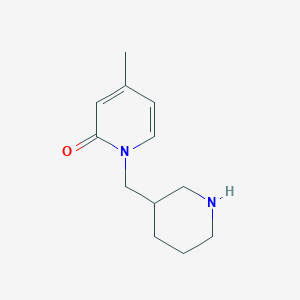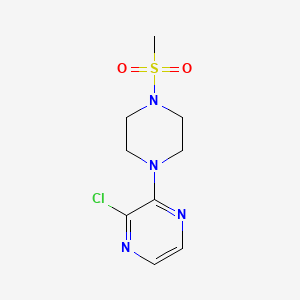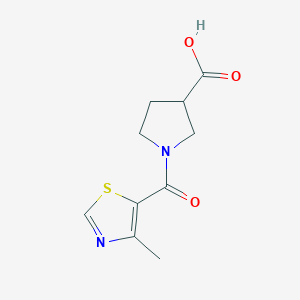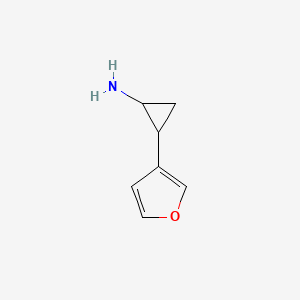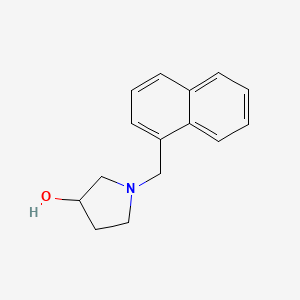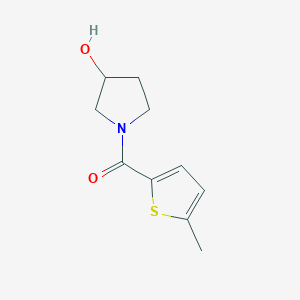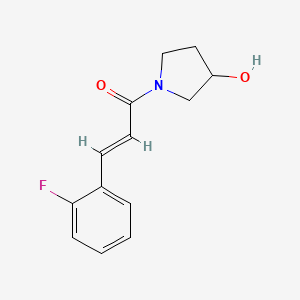![molecular formula C11H20N2O3 B1468691 1-[(ジエチルカルバモイル)メチル]ピロリジン-3-カルボン酸 CAS No. 1341622-50-1](/img/structure/B1468691.png)
1-[(ジエチルカルバモイル)メチル]ピロリジン-3-カルボン酸
概要
説明
1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid, also known by its IUPAC name (2S)-2-(Diethylcarbamoyl)-5-oxo-1-pyrrolidinecarboxylic acid, is a pyrrolidine derivative with the molecular formula C12H21NO4. This compound is an important intermediate in the synthesis of peptides and natural products.
科学的研究の応用
1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of biological processes and the development of biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.
Industry: The compound is employed in the production of various industrial chemicals and materials.
準備方法
The synthesis of 1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This reaction is catalyzed by organocatalysts and results in highly enantiomerically enriched pyrrolidine-3-carboxylic acids . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
化学反応の分析
1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-3-carboxylic acid derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Diethylcarbamoyl derivatives: Compounds with the diethylcarbamoyl group exhibit similar chemical properties and reactivity. The uniqueness of 1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[2-(diethylamino)-2-oxoethyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-13(4-2)10(14)8-12-6-5-9(7-12)11(15)16/h9H,3-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAYBDKMGURMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


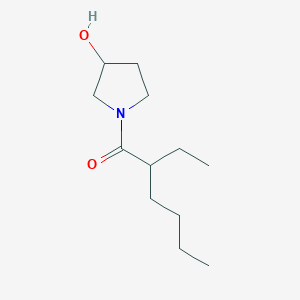
![2-(3-hydroxypyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468610.png)

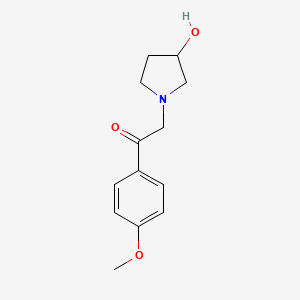
![1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468617.png)


